molecular formula C22H29N3O3 B11048015 3-(1'-Acetyl-4,4'-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

3-(1'-Acetyl-4,4'-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No.: B11048015
M. Wt: 383.5 g/mol
InChI Key: RGSZYXXCQVRVOJ-UHFFFAOYSA-N
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Description

3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the phenyl group and the bipiperidinyl moiety. Common reagents used in these reactions include acetyl chloride, piperidine derivatives, and phenylboronic acid. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1’-acetyl-[4,4’-bipiperidin]-1-yl}methyl)-1-methyl-1,2-dihydroquinolin-2-one
  • 2-{1’-acetyl-[4,4’-bipiperidin]-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Uniqueness

Compared to similar compounds, 3-(1’-Acetyl-4,4’-bipiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core, a phenyl group, and a bipiperidinyl moiety

Properties

Molecular Formula

C22H29N3O3

Molecular Weight

383.5 g/mol

IUPAC Name

3-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C22H29N3O3/c1-16(26)23-11-7-17(8-12-23)18-9-13-24(14-10-18)20-15-21(27)25(22(20)28)19-5-3-2-4-6-19/h2-6,17-18,20H,7-15H2,1H3

InChI Key

RGSZYXXCQVRVOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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